2-(Hydroxymethyl)-3-phenylpiperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(3-phenylpiperidin-2-yl)methanol |
InChI |
InChI=1S/C12H17NO/c14-9-12-11(7-4-8-13-12)10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2 |
InChI Key |
BAXCSBUVIMISSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(NC1)CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydroxymethyl 3 Phenylpiperidine
Development of Methodologies for the Piperidine (B6355638) Core Synthesis
The construction of the 2,3-disubstituted piperidine framework, as seen in 2-(hydroxymethyl)-3-phenylpiperidine, presents a considerable synthetic challenge, demanding precise control over stereochemistry. Researchers have devised a multitude of intramolecular cyclization strategies to address this, ranging from reactions involving alkenes and radicals to the ring expansion of smaller heterocyclic systems.
Intramolecular Cyclization Strategies
Intramolecular cyclization offers an efficient route to the piperidine ring system by forming a new bond within a single molecule, often with a high degree of stereocontrol.
Intramolecular cyclization of tethered alkenes is a powerful strategy for the synthesis of piperidine derivatives. These reactions can be promoted by various catalysts and reagents, leading to the formation of the six-membered ring with defined stereochemistry. While a direct synthesis of this compound using this method is not extensively documented in the reviewed literature, the general applicability of this approach to substituted piperidines is well-established. For instance, gold(I)-catalyzed oxidative amination of non-activated alkenes has been shown to produce substituted piperidines. nih.gov Similarly, palladium-catalyzed asymmetric 6-endo aminoacetoxylation of alkenes provides a pathway to 2,4-disubstituted piperidines. organic-chemistry.org
A notable example of a related transformation is the enantioselective intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates, which proceeds under redox-neutral conditions. nih.gov This method, utilizing a chiral P-O ligand, allows for the synthesis of a wide range of substrates that are sensitive to oxidation. nih.gov
Table 1: Examples of Alkene Cyclization for Piperidine Synthesis
| Starting Material | Catalyst/Reagent | Product | Yield | Diastereomeric Ratio/ee | Reference |
| Alkenylcarbamate | Pd(OAc)₂, Chiral P-O Ligand | 2-Alkenylpiperidine | Good | High ee | nih.gov |
Radical cyclizations provide a versatile tool for the construction of the piperidine ring. These reactions involve the generation of a radical species that subsequently undergoes an intramolecular addition to a tethered unsaturated group. While a specific synthesis of this compound via this route is not explicitly detailed, the methodology has been successfully applied to produce a variety of substituted piperidines.
For instance, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been reported for the synthesis of 2,4,5-trisubstituted piperidines. nih.gov This approach demonstrates good diastereoselectivity, with ratios ranging from 3:2 to 40:1. nih.gov In some cases, the initially formed piperidine radical can undergo a subsequent 5-endo cyclization to yield octahydro organic-chemistry.orgpyrindene structures. nih.gov
Another strategy involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, which yields 2,4-disubstituted piperidines. organic-chemistry.org The diastereoselectivity of this reaction can be enhanced by using tris(trimethylsilyl)silane (B43935) as the radical mediator instead of tributyltin hydride. organic-chemistry.org Furthermore, a cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes has been developed for the synthesis of various piperidines, although it can be accompanied by the formation of a linear alkene byproduct. nih.govmdpi.com
Table 2: Examples of Radical-Mediated Piperidine Synthesis
| Substrate | Radical Initiator/Catalyst | Product | Diastereomeric Ratio | Reference |
| Stabilized radical precursor with α,β-unsaturated ester | - | 2,4,5-Trisubstituted piperidine | 3:2 to 40:1 | nih.gov |
| 7-substituted-6-aza-8-bromooct-2-enoate | Tris(trimethylsilyl)silane | 2,4-Disubstituted piperidine | Enhanced with Si-reagent | organic-chemistry.org |
| Linear amino-aldehyde | Cobalt(II) catalyst | Substituted piperidine | - | nih.govmdpi.com |
A highly effective and stereoselective method for the synthesis of the this compound core involves the intramolecular opening of an epoxide followed by a ring expansion. A notable application of this strategy is the catalytic, highly enantioselective preparation of N-tert-butyloxycarbonyl-(2S,3S)-3-hydroxy-2-phenyl-piperidine. capes.gov.brresearchgate.net
This approach commences with a cis-epoxide, which can be obtained in high enantiomeric excess (ee) through methods like the Jacobsen epoxidation. researchgate.net The intramolecular opening of this epoxide, followed by a subsequent ring expansion, leads to the desired 2,3-disubstituted piperidine structure with excellent enantioselectivity (99% ee). capes.gov.brresearchgate.net This methodology has also been applied to the synthesis of the corresponding (2S)-2-phenyl-piperidin-3-one. capes.gov.brresearchgate.net
Ring expansion reactions, in general, are a powerful tool in heterocyclic synthesis. For example, the treatment of 2-hydroxymethylpiperidines with diethylaminosulfur trifluoride (DAST) can lead to the formation of 3-fluoroazepanes through ring expansion. thieme-connect.de While not a direct synthesis of the target compound, this illustrates the principle of ring expansion from a piperidine precursor. The selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles can also be achieved through the ring contraction of N-substituted piperidines. nih.gov
Table 3: Synthesis of a 2,3-Disubstituted Piperidine via Intramolecular Epoxide Opening and Ring Expansion
| Starting Material | Key Steps | Product | Enantiomeric Excess (ee) | Reference |
| N-protected cis-epoxide | Intramolecular epoxide opening, Ring expansion | N-tert-butyloxycarbonyl-(2S,3S)-3-hydroxy-2-phenyl-piperidine | 99% | capes.gov.brresearchgate.net |
Intramolecular hydroalkenylation has emerged as a potent method for the synthesis of substituted piperidines. This reaction involves the addition of a C-H bond across a tethered alkene, typically catalyzed by a transition metal complex. While a direct application to the synthesis of this compound is not explicitly described, the general utility of this method for preparing 2,3-disubstituted piperidines is significant.
A highly enantioselective nickel-catalyzed intramolecular hydroalkenylation of 1,6-ene-dienes has been developed, providing a mild and regioselective route to six-membered N-heterocycles bearing an aromatic substituent. mdpi.com This method showcases the potential for creating the 2,3-disubstituted pattern found in the target molecule.
The aza-Heck cyclization is a powerful palladium-catalyzed reaction for the construction of nitrogen heterocycles. bris.ac.uk This reaction involves the intramolecular aminopalladation of an alkene, followed by β-hydride elimination to afford an unsaturated heterocyclic product. This method has been successfully employed for the synthesis of various chiral N-heterocycles, including piperidines. rsc.org
While a direct synthesis of this compound using this methodology is not explicitly reported, the aza-Heck reaction of N-acyloxycarbamates has been shown to produce piperidines in good to excellent yields with high diastereoselectivities. bris.ac.uk Furthermore, a highly asymmetric variant of the aza-Heck reaction, using N-sulfonyloxycarbamates and SPINOL-based phosphoramidite (B1245037) ligands, allows for the preparation of chiral piperidines with high enantioselectivities. bris.ac.uk These methods generate 2-alkenyl-N-heterocycles, which can be further functionalized to introduce the hydroxymethyl group. bris.ac.uk
Table 4: Examples of Aza-Heck Cyclization for Piperidine Synthesis
| Substrate | Catalyst System | Product Type | Yield | Enantioselectivity | Reference |
| N-acyloxycarbamate | Palladium catalyst | 2-Alkenylpiperidine | Good to Excellent | High (diastereoselectivity) | bris.ac.uk |
| N-sulfonyloxycarbamate | Pd / SPINOL-based ligand | Chiral 2-Alkenylpiperidine | Good | High (ee) | bris.ac.uk |
Stereoselective and Enantioselective Synthesis of this compound
Control of stereochemistry is critical, as the biological activity of piperidine-based compounds often depends on the specific configuration of their chiral centers. lookchem.com Several methods have been developed to synthesize enantiomerically pure or enriched this compound.
The use of chiral catalysts allows for the direct formation of enantiomerically enriched products from achiral or racemic starting materials. Asymmetric hydrogenation of a suitable unsaturated precursor, such as a 3-phenyl-2-pyridylmethanol or a related dihydropyridine, using a chiral transition metal catalyst is a prime example. Catalysts based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands are frequently employed for this purpose. nih.gov
A highly enantioselective (99% ee) preparation of the related N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine was achieved through a catalytic process involving an intramolecular epoxide opening followed by a ring expansion, where the initial epoxide was formed with high ee via Jacobsen epoxidation. researchgate.netcapes.gov.br This demonstrates how chiral catalysts can be pivotal in setting the stereochemistry early in the synthetic sequence.
In substrate-controlled synthesis, the stereochemical outcome of a reaction is directed by a chiral center already present in the starting material. This method often involves the use of chiral auxiliaries or starting with a molecule from the "chiral pool."
One reported synthesis of a related compound, N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine, was achieved starting from D-mannitol. researchgate.net This approach utilized a highly stereoselective addition of phenyl Grignard to an allyl imine, with the stereochemistry being controlled by the chiral scaffold derived from mannitol. researchgate.net Similarly, the diastereoselective reductive cyclization of amino acetals, prepared via the nitro-Mannich reaction, controls the stereochemistry of the resulting piperidine, which is retained during the cyclization step. nih.gov
This strategy relies on employing readily available, enantiomerically pure starting materials (the chiral pool) to construct the target molecule, transferring the initial chirality through the synthetic sequence.
A notable enantioselective synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine begins with the commercially available amino acid L-phenylglycine. lookchem.com The synthesis proceeds by converting the amino acid into an N-Boc protected ester, which is then reduced to an amino alcohol. A subsequent Grignard reaction with vinylmagnesium bromide followed by ring-closing metathesis and further transformations yields the target piperidine derivative with high enantio- and diastereoselectivity. lookchem.com Another route to a related structure, (2S,3S)-3-hydroxy-2-phenylpiperidine, employs a ring expansion of a prolinol derivative, which itself can be sourced from a chiral precursor. mdma.ch
Table 2: Examples of Chiral Sources in Stereoselective Synthesis
| Chiral Source | Key Synthetic Step(s) | Target or Related Compound | Key Feature | Source(s) |
|---|---|---|---|---|
| L-Phenylglycine | Grignard reaction, Ring-closing metathesis | N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine | Highly enantio- and diastereoselective synthesis from a common amino acid. | lookchem.com |
| D-Mannitol | Stereoselective addition of phenyl Grignard to an allyl imine, Ring-closing metathesis | N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine | Utilizes a carbohydrate-derived chiral scaffold. | researchgate.net |
| (S)-Serine | Diastereoselective Grignard addition, Reductive protection of azide | (+)-CP-99,994 (a related piperidine) | Demonstrates use of another common amino acid as a chiral starting point. | researchgate.net |
| Protected (S)-3-hydroxyglutarimide | Neighboring group participation, Regioselective ring-opening | (2R,3S)-CP-99,994 (a related piperidine) | Formation of a pyrrolidino-aziridinium intermediate to control stereochemistry. | researchgate.net |
Strategic Functional Group Introduction and Modification for this compound
The introduction of a C2-hydroxymethyl group onto the piperidine scaffold can be accomplished through several synthetic strategies. A common and effective method involves the reduction of a precursor containing a carboxylic acid or ester group at the C2 position. Pipecolic acid, for instance, serves as a readily available chiral starting material.
Another advanced approach involves the direct and selective oxidation of the C-H bond at the C2 position of a piperidine ring. This method, while challenging, offers a more direct route to the desired functionalization.
Reduction of Carboxylic Acid Precursors: This is a classical and reliable method. Starting from a 2-carboxypiperidine derivative, such as pipecolic acid or its esters, a variety of reducing agents can be employed to yield the primary alcohol. The choice of reducing agent depends on the other functional groups present in the molecule to ensure chemoselectivity.
Biocatalytic C-H Oxidation: Modern synthetic methods are increasingly employing enzymatic transformations for their high selectivity and mild reaction conditions. medhealthreview.com Biocatalytic carbon-hydrogen oxidation, using specific enzymes, can selectively introduce a hydroxyl group at specific sites on piperidine molecules. medhealthreview.comnews-medical.net This approach aligns with green chemistry principles by potentially reducing the need for protecting groups and harsh reagents. news-medical.net
The condensation of aldehydes with β-amino alcohols like 2-(hydroxymethyl)piperidine itself is a well-established reaction to form heterocycles such as oxazolidines, highlighting the stability and utility of the hydroxymethyl moiety in further synthetic transformations. acs.orgnih.gov
| Method | Starting Material Example | Key Transformation | Typical Reagents/Catalysts | Reference |
|---|---|---|---|---|
| Reduction | N-Protected Pipecolic Acid Ester | Ester to Alcohol Reduction | Lithium Aluminium Hydride (LiAlH₄), Sodium Borohydride (NaBH₄) | whiterose.ac.uk |
| Biocatalytic Oxidation | N-Protected Piperidine | C-H Hydroxylation | Specific hydroxylating enzymes | medhealthreview.comnews-medical.net |
| From Chiral Pool | L-Serine | Cyclization of amino acid derivative | Organometallic reagents, multi-step synthesis | whiterose.ac.uk |
Achieving stereocontrol during the introduction of the phenyl group at the C3 position is a critical challenge in the synthesis of this compound. The development of asymmetric catalytic methods has been instrumental in accessing specific stereoisomers.
Asymmetric Hydrogenation: One powerful strategy involves the asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor that already contains the phenyl group at the desired position. The use of chiral catalysts, often based on iridium or rhodium, can induce high levels of enantioselectivity, leading to the formation of enantioenriched piperidines. nih.gov For example, Ir-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts using ligands like MeO-BoQPhos has shown high levels of enantioselectivity. nih.gov
Catalytic Asymmetric Conjugate Addition: The conjugate addition of phenyl organometallic reagents to a suitable α,β-unsaturated piperidine-derived acceptor is another key method. Chiral ligands can coordinate to the metal center, directing the nucleophilic attack of the phenyl group to one face of the molecule, thereby establishing the desired stereocenter.
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A notable advancement is the rhodium-catalyzed asymmetric reductive Heck reaction. organic-chemistry.org This method couples arylboronic acids with pyridine (B92270) derivatives. The resulting 3-substituted tetrahydropyridine can then be reduced to the corresponding piperidine with high enantioselectivity. organic-chemistry.org This approach demonstrates broad functional group tolerance. organic-chemistry.org
C-H Functionalization: Site-selective C-H functionalization using rhodium catalysts can introduce aryl groups at the C3 position. nih.govresearchgate.net While direct C-H activation at C3 is challenging due to electronic deactivation, indirect methods, such as the cyclopropanation of an N-Boc-tetrahydropyridine followed by stereoselective ring-opening, have proven effective. researchgate.net
| Method | Substrate Example | Catalyst/Ligand System Example | Key Features | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 2-Alkyl-3-phenyl-pyridinium salt | [Ir(COD)Cl]₂ / (S,S)-MeO-BoQPhos | High enantioselectivity (up to 93:7 er) | nih.gov |
| Asymmetric Reductive Heck Reaction | Phenyl pyridine-1(2H)-carboxylate + Phenylboronic acid | [Rh(cod)OH]₂ / (S)-Segphos | Excellent enantioselectivity and high yield | organic-chemistry.org |
| C-H Functionalization (Indirect) | N-Boc-tetrahydropyridine | Rhodium catalysts (e.g., Rh₂(R-TCPTAD)₄) | Site-selectivity controlled by catalyst and protecting group | nih.govresearchgate.net |
| Grignard Reaction | N-protected 3-piperidone | Phenylmagnesium bromide | Forms a 3-hydroxy-3-phenyl intermediate for further modification | google.com |
Advances in Green Chemistry and Sustainable Synthetic Strategies for Piperidine Derivatives
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance the sustainability of synthetic processes. unibo.it The synthesis of piperidine derivatives is a key area where these principles are being applied, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov
Key areas of advancement include:
Use of Greener Solvents: Traditional syntheses often rely on hazardous organic solvents like DMF and DCM. Research is focused on replacing these with more environmentally benign alternatives such as water, ethanol (B145695), or bio-based solvents. advancedchemtech.com Water, in particular, can prevent the racemization of enantioenriched substrates in certain catalytic reactions. nih.gov
Catalytic Innovations: There is a strong emphasis on moving away from stoichiometric reagents to catalytic methods. researchgate.net The use of earth-abundant metal catalysts, such as nickel and iron, is preferred over precious metals like palladium where possible. news-medical.net Biocatalysis, using enzymes for transformations like C-H oxidation, represents a significant step forward, offering high selectivity under mild conditions. medhealthreview.com
Atom Economy and Process Mass Intensity (PMI): Synthetic routes are being redesigned to maximize atom economy. Multicomponent reactions (MCRs), which combine several starting materials in a single step to form a complex product, are highly advantageous. nih.gov Metrics like Process Mass Intensity (PMI), which calculates the ratio of the total mass of materials used to the mass of the final product, are used to evaluate the greenness of a process. unibo.itresearchgate.net Successful green syntheses of piperidine derivatives have reported favorable PMI and E-factor values. researchgate.net
Alternative Reagents: Efforts are being made to replace hazardous reagents. For example, in solid-phase peptide synthesis (SPPS), where piperidine is traditionally used for Fmoc deprotection, alternatives like 4-methylpiperidine (B120128) (4-MP) or 3-(diethylamino)propylamine (B94944) (DEAPA) are being explored to reduce hazards. advancedchemtech.comrsc.org
| Strategy | Example/Application | Sustainability Benefit | Reference |
|---|---|---|---|
| Biocatalysis | Enzymatic C-H oxidation to introduce hydroxyl groups | High selectivity, mild conditions, reduces reliance on precious metals | medhealthreview.comnews-medical.net |
| Alternative Solvents | Use of water or ethanol instead of DMF or chlorinated solvents | Reduced toxicity and environmental impact, improved safety | advancedchemtech.com |
| Alternative Reagents | Replacing piperidine with 4-methylpiperidine (4-MP) for Fmoc deprotection | Less hazardous waste, improved product purity | advancedchemtech.comrsc.org |
| Process Optimization | Continuous flow systems over batch processes | Reduced use of excess reagents and solvents, better control | advancedchemtech.com |
| Catalyst Choice | Nickel electrocatalysis for radical cross-coupling | Avoids expensive and less sustainable precious metal catalysts like palladium | news-medical.net |
Stereochemical Aspects and Conformational Analysis of 2 Hydroxymethyl 3 Phenylpiperidine
Determination of Absolute Configuration
The unambiguous assignment of the absolute configuration of the two chiral centers (C2 and C3) in 2-(hydroxymethyl)-3-phenylpiperidine is fundamental to understanding its chemical and biological properties. This is achieved through a combination of spectroscopic and crystallographic methods.
Spectroscopic Methods for Stereochemical Assignment (e.g., Vibrational Circular Dichroism)
Vibrational Circular Dichroism (VCD) has emerged as a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution. nih.govdtu.dk VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, producing a spectrum that is exquisitely sensitive to its three-dimensional arrangement. hindsinstruments.com For complex molecules like substituted piperidines, the experimental VCD spectrum is typically compared with theoretical spectra generated for different stereoisomers using ab initio computational methods, such as Density Functional Theory (DFT). nih.govmdpi.com
In a study of the structurally related compound (3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, VCD spectroscopy, in conjunction with DFT calculations, was successfully used to determine its absolute configuration and predominant conformation in solution. researchgate.net The analysis revealed that the piperidine (B6355638) ring exclusively adopts a chair conformation with all substituents in equatorial positions. researchgate.net This approach, which correlates computed spectra for low-energy conformers with the experimental data, is directly applicable to assigning the absolute configuration of the various stereoisomers of this compound. mdpi.comresearchgate.net The sensitivity of VCD to subtle geometric changes, including the rotational position of the hydroxymethyl group, makes it a superior tool for detailed structural elucidation in solution compared to conventional spectroscopic methods like NMR or IR absorption alone. researchgate.net
X-ray Crystallography Studies for Stereochemical Elucidation
Single-crystal X-ray diffraction provides the most definitive method for determining the absolute configuration and solid-state conformation of a molecule. nih.govnih.gov This technique maps the electron density of a crystalline sample, allowing for the precise determination of atomic positions and bond connectivities in three-dimensional space. hazenresearch.com For a chiral molecule crystallizing in a chiral space group, the absolute configuration can be determined unambiguously. nih.gov
While a specific crystal structure for this compound is not publicly documented, studies on analogous phenylpiperidine derivatives are highly informative. For instance, X-ray crystallography of a t-3-methyl-r-2,c-6-diphenylpiperidin-4-one derivative confirmed that the piperidine ring adopts a chair conformation with the planar phenyl rings oriented equatorially. researchgate.net Similarly, an X-ray structure of an N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine showed the piperidine ring in a chair conformation with the 4-(3-hydroxyphenyl) ring in an equatorial orientation. nih.gov These findings establish a strong precedent that X-ray analysis of a suitable crystal of this compound would unequivocally reveal its absolute stereochemistry and preferred solid-state conformation, which is anticipated to be a chair form with bulky substituents occupying equatorial positions to minimize steric hindrance.
Conformational Preferences of the Piperidine Ring System in this compound
The six-membered piperidine ring is not planar and exists predominantly in chair conformations to alleviate angle and torsional strain. The orientation of the hydroxymethyl and phenyl substituents is dictated by a complex balance of steric and electronic effects.
Characterization of Chair Conformations and Ring Inversion Dynamics
The piperidine ring in this compound is expected to exist almost exclusively in a chair conformation. ias.ac.in This conformer minimizes torsional strain by staggering adjacent C-C bonds and reduces angle strain. The piperidine ring can undergo a "ring flip" or inversion, which interconverts two chair conformations. During this process, axial substituents become equatorial, and equatorial substituents become axial.
However, non-chair conformations, such as twist-boat or boat forms, can also exist, although they are typically higher in energy. rsc.org For some hindered piperidines, particularly those with bulky N-nitroso substituents, spectroscopic evidence has indicated the presence of boat conformations. ias.ac.in In a study on a P2Y14R antagonist containing a phenyl-piperidine moiety, a derivative constrained to a boat conformation retained significant biological activity, suggesting that conformations deviating from the ideal chair state can be relevant. nih.gov For N-methylpiperidine, computational studies show that twist structures are energetically accessible, though less stable than the chair form. rsc.org The energy barrier for this ring inversion is generally low, allowing for rapid interconversion at room temperature. rsc.org
Influence of Substituents on Ring Conformation
The presence of the 2-(hydroxymethyl) and 3-phenyl substituents has a profound influence on the conformational equilibrium of the piperidine ring. To minimize destabilizing steric interactions, particularly 1,3-diaxial interactions, large substituents preferentially occupy the more spacious equatorial positions.
For the trans-isomer of this compound, the most stable conformation is expected to be a chair form where both the hydroxymethyl and the phenyl groups are in equatorial positions. In the cis-isomer, a diequatorial arrangement is impossible; therefore, one substituent must be axial while the other is equatorial. Given the larger size of the phenyl group, the conformation with an equatorial phenyl group and an axial hydroxymethyl group is likely to be favored.
Studies on related systems support these predictions. For various 4-phenylpiperidine (B165713) analgesics, phenyl equatorial conformations were found to be energetically preferred over phenyl axial conformations. nih.gov In the case of cis- and trans-3-carbomethoxy-fentanyl, the trans-isomer has the carbomethoxy group in an equatorial orientation, while the cis-isomer adopts a conformation with an axial carbomethoxy group. nih.gov This demonstrates the strong energetic penalty associated with placing bulky groups in an axial position on a piperidine ring.
| Isomer | Predicted Favored Conformation | C2-Substituent (CH₂OH) | C3-Substituent (Phenyl) | Rationale |
|---|---|---|---|---|
| trans | Chair | Equatorial | Equatorial | Minimizes steric strain by placing both bulky groups in equatorial positions. |
| cis | Chair | Axial | Equatorial | The larger phenyl group occupies the more stable equatorial position to avoid 1,3-diaxial interactions. |
Analysis of Conformational Isomerism and Energy Minima
Computational chemistry provides a powerful tool for analyzing the relative energies of different conformers and thus predicting their populations at equilibrium. researchgate.net Conformations with relative free energies greater than 2 kcal/mol are generally considered to be populated to a very minor extent at room temperature. acs.org
Molecular mechanics and quantum chemical calculations on related 4-phenylpiperidines have quantified the energy differences between conformers. For meperidine and ketobemidone, the phenyl axial conformers were calculated to be only 0.6-0.7 kcal/mol higher in energy than the equatorial conformers, suggesting a significant population of the axial form. nih.gov In contrast, for the prodine series of analgesics, the energy penalty for the axial phenyl conformer was much higher, ranging from 1.9 to 3.4 kcal/mol. nih.gov
For N-methylpiperidine, calculations have determined the binding energies for the chair and twist forms to be 2.87 and 2.96 eV, respectively, indicating a small but distinct energy difference. rsc.org These computational approaches, when applied to this compound, would allow for the calculation of the potential energy surface, identification of all low-energy minima corresponding to stable conformers (chair, twist, boat), and determination of the energy barriers separating them. rsc.orgresearchgate.net This would provide a quantitative understanding of the conformational landscape of the molecule.
| Compound | ΔE (Axial - Equatorial) (kcal/mol) | Predicted Population of Axial Conformer |
|---|---|---|
| Meperidine | 0.6 | Significant |
| Ketobemidone | 0.7 | Significant |
| 3-Demethylprodine | 1.9 | Minor |
| α-Prodine | 2.8 | Very Minor |
| β-Prodine | 3.4 | Negligible |
Rotational Barriers of Exocyclic Substituent Groups
In more complex systems like N-benzhydrylformamides, the rotation of the formyl group is significantly hindered, with calculated energy barriers around 20–23 kcal/mol. mdpi.com This highlights that substituents on a nitrogen atom can have substantial rotational barriers. On the other hand, the rotation of aryl fragments in these compounds is less hindered, with barriers ranging from 2.5 to 9.8 kcal/mol, and is sensitive to the presence of ortho-substituents. mdpi.com
For 2-arylpiperidines, studies have determined the rotational barriers around the C2-Aryl bond. For example, in the hydrochlorides of 1,5,5-trimethyl-2-(3,4,5-trimethoxyphenyl)- and 1,2,2-trimethyl-6-(3,4,5-trimethoxyphenyl)-4-piperidones, these barriers were found to be 46.0 kJ mol⁻¹ (11.0 kcal/mol) and 59.4 kJ mol⁻¹ (14.2 kcal/mol), respectively. uab.cat These values are influenced by the substitution pattern on the piperidine ring, with gem-dimethyl substituents at the 6-position causing a significant increase in the rotational barrier. uab.cat Molecular mechanics calculations on the free bases of these compounds yielded lower rotational barriers of 27.7 kJ mol⁻¹ (6.6 kcal/mol) and 36.4 kJ mol⁻¹ (8.7 kcal/mol). uab.cat
The "gauche effect" is another important factor, particularly for the hydroxymethyl group, where systems of the type XCH₂−CH₂Y (where X and Y are electronegative groups) often prefer a gauche conformation over the sterically less hindered anti conformation. acs.org This preference is attributed to stabilizing hyperconjugative interactions. msu.edu
Below is a data table summarizing rotational barriers in related molecular fragments, which can provide an estimation for the rotational barriers in this compound.
| Compound/Fragment | Rotating Bond | Rotational Barrier (kcal/mol) | Method |
| N-Benzhydrylformamides | Formyl group | 20-23 | DFT Calculations |
| N-Benzhydrylformamides | Aryl fragment | 2.5-9.8 | DFT Calculations |
| 2-Aryl-4-piperidones (HCl salts) | C2-Aryl | 11.0-14.2 | Dynamic NMR |
| 2-Aryl-4-piperidones (free bases) | C2-Aryl | 6.6-8.7 | Molecular Mechanics |
| Formamide | NH₂–CHO | >18 | Experimental |
This table presents data from various sources to illustrate the range of rotational barriers for exocyclic groups in systems analogous to this compound.
Theoretical Approaches to Conformational Analysis
The conformational landscape of flexible molecules like this compound is often explored using theoretical and computational methods. These approaches are essential for identifying low-energy conformers and understanding the factors that govern their relative stabilities.
Molecular Mechanics (MM) is a common starting point for conformational analysis. Methods like the MM2 force field have been successfully used to study the conformations of various 4-phenylpiperidine analgesics. nih.gov These studies have shown that for compounds like meperidine and ketobemidone, the energy difference between phenyl-equatorial and phenyl-axial conformers can be small (0.6-0.7 kcal/mol), suggesting that both may be populated at room temperature. nih.gov In contrast, for other derivatives, the phenyl-equatorial conformer is significantly more stable. nih.gov
Quantum Mechanical (QM) methods, particularly Density Functional Theory (DFT) , offer a higher level of accuracy for conformational analysis. DFT calculations, for instance using the B3LYP functional, have been employed to investigate the conformational preferences of azapeptides, considering the influence of amide bond isomerization and intramolecular hydrogen bonding. mdpi.com For N-benzhydrylformamides, the M06-2X functional with a 6-311+G* basis set was found to accurately reproduce experimental rotational barriers. mdpi.com
Recent advancements in computational chemistry have led to the development of sophisticated protocols for conformational analysis. The CENSO (Conformer-Ensemble Search and Optimization) procedure, for example, provides a systematic way to explore the conformational space of flexible molecules. chemrxiv.org This method often starts with a low-cost method like xTB for an initial search, followed by refinement of the geometries and energies using more accurate DFT methods. chemrxiv.org
The choice of the theoretical method can influence the predicted lowest energy conformation. For example, the inclusion of dispersion corrections (e.g., B3LYP-D3) can alter the relative energies of conformers, especially when non-covalent interactions are significant. mdpi.com Solvation models, such as the SMD (Solvation Model based on Density), are also crucial for predicting conformational preferences in solution, as intermolecular interactions with the solvent can stabilize or destabilize certain conformers. mdpi.com
A general workflow for the theoretical conformational analysis of this compound would involve:
Generation of a large number of initial conformers by systematically rotating the exocyclic bonds and considering different ring puckering (chair, boat, twist-boat).
Geometry optimization of these conformers using a suitable computational method (e.g., DFT).
Calculation of the relative energies of the optimized conformers to identify the most stable structures.
Analysis of the geometric parameters (bond lengths, bond angles, dihedral angles) and intramolecular interactions (e.g., hydrogen bonds) to understand the factors stabilizing each conformer.
The table below outlines some of the theoretical methods used in conformational analysis of piperidine derivatives and related compounds.
| Methodology | Level of Theory/Force Field | Application Example |
| Molecular Mechanics | MM2 | Conformational study of 4-phenylpiperidine analgesics. nih.gov |
| Density Functional Theory | B3LYP, B3LYP-D3 | Conformational preferences of azapeptides. mdpi.com |
| Density Functional Theory | M06-2X/6-311+G* | Calculation of rotational barriers in N-benzhydrylformamides. mdpi.com |
| Conformational Search Protocol | CENSO (with xTB and DFT) | Systematic conformational analysis of flexible molecules. chemrxiv.org |
This table summarizes various theoretical approaches that have been applied to the conformational analysis of molecules structurally related to this compound.
Chemical Reactivity and Derivatization of 2 Hydroxymethyl 3 Phenylpiperidine
Elucidation of Reaction Mechanisms Involving the 2-(Hydroxymethyl)-3-phenylpiperidine Scaffold
Understanding the underlying mechanisms of reactions involving the this compound framework is crucial for predicting its behavior and designing synthetic routes to new molecules. Research into related structures provides insights into potential cleavage events, proton transfer phenomena, and cyclization pathways.
While specific cleavage studies on this compound are not extensively detailed, the chemical nature of its constituent parts suggests potential degradation pathways under certain conditions. The piperidine (B6355638) ring, being a saturated heterocycle, is generally stable. However, oxidative cleavage reactions are known to cleave carbon-carbon double and triple bonds, and strong conditions can affect other functional groups. chadsprep.com For instance, reactions involving strong oxidizing agents could potentially target the benzylic position (the carbon atom connecting the phenyl ring to the piperidine ring) or the hydroxymethyl group.
The N-H bond of the piperidine can also be a site of reaction. In the context of related N-hydroxy esters, cleavage of the N-O bond is a common mechanistic step to generate radicals under photochemical or metal-catalyzed conditions. beilstein-journals.org This type of reactivity highlights how modifications to the piperidine nitrogen could introduce pathways for controlled fragmentation or further functionalization.
The presence of both a hydroxyl group (a proton donor) and a nitrogen atom with a lone pair of electrons (a proton acceptor) within the same molecule creates the potential for intramolecular proton transfer events. In related systems, such as 2-(2′-hydroxyphenyl)pyrimidines, photoexcitation can trigger a rapid excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to a nitrogen atom. nih.govnih.gov This process leads to the formation of a transient tautomer with distinct electronic and photophysical properties. nih.gov A similar ESIPT process could be envisioned for this compound, where the proton from the hydroxymethyl group is transferred to the piperidine nitrogen, particularly in the excited state. nih.govsci-hub.se
The conformational flexibility of the piperidine ring also allows for various rearrangement processes. Organometallic scaffolding techniques have been used to construct complex piperidine derivatives, demonstrating how the ring can undergo stereospecific transformations and rearrangements to yield diverse products. nih.gov Computational studies on related bicyclic aziridinium (B1262131) ions show that the regioselectivity of ring-opening reactions, which constitutes a rearrangement, is highly dependent on the molecule's stereochemistry and substitution pattern. researchgate.net
Mechanistic studies on similar structures reveal that these cyclizations can be promoted by various means. Base-promoted cyclization of interlocked fumaramides to form β-lactams proceeds via deprotonation followed by an intramolecular aza-Michael reaction. nih.gov Furthermore, photogenerated N-amidyl radicals can initiate intramolecular cascade cyclizations to build complex nitrogen-containing polyheterocycles under mild conditions. rsc.org Metal catalysts, such as rhodium(III) and cobalt(III), are also employed to facilitate annulation reactions through C-H activation, leading to the enantioselective synthesis of lactams and other heterocyclic products. researchgate.net An unexpected cyclization involving nitrilium ylides has been shown to form a 2-benzazepine core, a privileged scaffold in drug discovery. rsc.org
| Cyclization Type | Reactant Type | Key Mechanistic Step | Catalyst/Conditions | Product Class | Reference |
| Annulation | N-chlorobenzamides, cyclopropenes | C-H activation, C-C bond cleavage | Chiral Cobalt(III) | Chiral Isoindolinones | researchgate.net |
| Cascade Cyclization | N-amidyl radicals | Photogenerated radical initiation | Photochemical | Fused Oxazinanes | rsc.org |
| Aza-Michael Reaction | Interlocked Fumaramides | Deprotonation, intramolecular attack | CsOH (Base) | β-Lactams | nih.gov |
| C-N Bond Formation | 2-(Hydroxymethyl)benzamides | Oxidation, intramolecular cyclization | TBAI/TBHP (Metal-free) | Phthalimides | researchgate.net |
| [4+2] Cyclization | Hydroxymaleimides, p-QMs | Asymmetric organocatalysis | Cinchona Alkaloid | Chiral Hemiketals | rsc.org |
Chemical Transformations of this compound and Its Analogues
The functional groups of this compound provide handles for a wide array of chemical transformations, enabling the synthesis of a library of analogues with modified properties.
The primary hydroxyl group is one of the most versatile functional groups for derivatization. researchgate.net Its presence allows for a range of modifications that can significantly alter the molecule's physical and chemical properties. hyphadiscovery.com
Esterification: The hydroxyl group can be readily converted to an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a common method for forming esters from carboxylic acids under mild conditions. jocpr.com Transesterification, or alcoholysis, under microwave assistance is another effective method for creating a variety of esters. mdpi.com
Etherification: Conversion of the hydroxyl group to an ether can be achieved through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger agents such as potassium permanganate (B83412) or Jones reagent.
| Reaction Type | Reagents | Catalyst/Conditions | Product Functional Group | Reference |
| Esterification | Carboxylic Acid | DCC, DMAP | Ester | jocpr.com |
| Esterification | Fatty Acid | ZrO2–Al2O3/SO42− | Ester | nih.gov |
| Transesterification | Alkyl Phenyl-H-Phosphinate | Microwave, 160–225 °C | Phosphinate Ester | mdpi.com |
| Etherification | Alkyl Halide | Strong Base (e.g., NaH) | Ether | N/A |
| Oxidation (Mild) | PCC | CH2Cl2 | Aldehyde | N/A |
| Oxidation (Strong) | KMnO4 or CrO3/H2SO4 | Basic or Acidic | Carboxylic Acid | N/A |
The phenyl ring is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic core. The existing alkyl substituent (the piperidine ring) is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add at positions 2, 4, and 6 of the phenyl ring.
Common modifications include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the phenyl ring.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) can be achieved using elemental bromine or chlorine with a Lewis acid catalyst like FeBr3 or AlCl3.
Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups, respectively, using an acyl chloride or alkyl halide with a Lewis acid catalyst.
Cross-Coupling Reactions: For more complex modifications, the phenyl ring can first be halogenated (e.g., brominated) and then used in palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction to form new carbon-carbon bonds. This strategy has been applied to create diverse analogues of phenylpiperidine-based compounds. nih.gov
These transformations enable fine-tuning of the electronic and steric properties of the phenyl group, which can be critical for modulating the biological activity of the resulting derivatives.
Derivatization of the Nitrogen Atom
The secondary amine within the piperidine ring of this compound is a key site for chemical modification. Derivatization at this nitrogen atom allows for the introduction of a wide array of substituents, which can significantly alter the molecule's physicochemical properties, such as lipophilicity, basicity, and conformational preferences. These modifications are crucial in the development of new chemical entities with specific biological activities. Common derivatization strategies include N-alkylation, N-acylation, and the formation of urea (B33335) and carbamate (B1207046) derivatives.
N-Alkylation
N-alkylation introduces an alkyl group onto the nitrogen atom of the piperidine ring. This is typically achieved by reacting the parent compound with an alkyl halide in the presence of a base. The base is necessary to deprotonate the secondary amine, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate (K₂CO₃) and sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF). researchgate.net The choice of alkylating agent can vary widely, from simple alkyl halides to more complex functionalized chains, allowing for extensive structural diversification. For example, reaction with an alkyl bromide or iodide in acetonitrile (B52724) is a common procedure for the N-alkylation of piperidines. researchgate.net
A general scheme for the N-alkylation of this compound is presented below:
Scheme 1: General N-alkylation of this compound
Table 1: Examples of Potential N-Alkylated Derivatives
| Alkyl Group (R) | Alkylating Agent | Product Name |
| Methyl | Methyl iodide | 2-(Hydroxymethyl)-1-methyl-3-phenylpiperidine |
| Ethyl | Ethyl bromide | 1-Ethyl-2-(hydroxymethyl)-3-phenylpiperidine |
| Benzyl | Benzyl chloride | 1-Benzyl-2-(hydroxymethyl)-3-phenylpiperidine |
N-Acylation
N-acylation involves the introduction of an acyl group to the nitrogen atom, forming an amide linkage. This transformation is typically carried out using acylating agents such as acyl chlorides or acid anhydrides. The reaction of amines to form amides is a fundamental transformation in organic synthesis. mdpi.com Novel acylating reagents, such as N-acyltriazinediones, have also been developed and can react with amines in the absence of a base to produce amides in good yields. nih.gov
A general scheme for the N-acylation of this compound is as follows:
Scheme 2: General N-acylation of this compound
Table 2: Examples of Potential N-Acylated Derivatives
| Acyl Group (R-CO) | Acylating Agent | Product Name |
| Acetyl | Acetyl chloride | 1-Acetyl-2-(hydroxymethyl)-3-phenylpiperidine |
| Benzoyl | Benzoyl chloride | 1-Benzoyl-2-(hydroxymethyl)-3-phenylpiperidine |
| Propionyl | Propionyl chloride | 2-(Hydroxymethyl)-1-propionyl-3-phenylpiperidine |
Urea and Carbamate Derivatives
The nitrogen atom of the piperidine ring can also be derivatized to form ureas and carbamates. The synthesis of urea derivatives often involves the reaction of the amine with an isocyanate. Alternatively, methods using phosgene (B1210022) or its safer equivalents like triphosgene (B27547) can be employed to first generate an isocyanate intermediate in situ, which then reacts with another amine. nih.gov The synthesis of carbamates can be achieved by reacting the amine with a chloroformate or by using urea as a carbonyl source in the presence of a suitable catalyst. rsc.orgunion.edu
A general scheme for the formation of urea and carbamate derivatives is shown below:
Scheme 3: General synthesis of Urea and Carbamate derivatives
Table 3: Examples of Potential Urea and Carbamate Derivatives
| Derivative Type | Reagent | Product Name |
| Urea | Phenyl isocyanate | 1-(N-Phenylcarbamoyl)-2-(hydroxymethyl)-3-phenylpiperidine |
| Carbamate | Ethyl chloroformate | Ethyl this compound-1-carboxylate |
Development of Novel Analogues and Derivatives Based on the this compound Core
The this compound scaffold serves as a valuable starting point for the development of novel analogues with potential therapeutic applications. The strategic modification of this core structure allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles. Research in this area often focuses on modifying the substituents on the phenyl ring, the piperidine nitrogen, and the hydroxymethyl group to enhance target affinity and selectivity.
The development of analogues based on the 3-phenylpiperidine (B1330008) core has been a significant area of research in medicinal chemistry. For instance, derivatives of 3-phenylpiperidine have been investigated as analgesics. researchgate.net More recently, novel 3-phenylpiperidine derivatives have been synthesized and evaluated as inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction for the treatment of colorectal cancer. nih.gov
The synthesis of such analogues often involves multi-step synthetic routes. For example, the synthesis of enantiomerically pure (2S,3S)-3-hydroxy-2-phenylpiperidine has been achieved via an intramolecular epoxide opening followed by a ring expansion. capes.gov.br This provides a chiral building block that can be further derivatized.
The hydroxymethyl group at the 2-position offers another site for modification. This group can be oxidized to an aldehyde or carboxylic acid, or it can be used as a handle for further extension of the molecule. The introduction of a hydroxymethyl group can also lead to changes in physicochemical properties and may contribute to improved biological activity. chemrxiv.org
The development of novel analogues often involves the synthesis of a library of compounds with systematic variations to the core structure. For example, different substituents can be introduced on the phenyl ring to probe the electronic and steric requirements of the target binding site. Similarly, a variety of groups can be attached to the piperidine nitrogen to modulate the compound's properties.
Table 4: Potential Areas for Analogue Development
| Modification Site | Potential Modifications | Rationale |
| Phenyl Ring | Introduction of electron-donating or -withdrawing groups, halogens, or heterocyclic rings. | To explore electronic and steric effects on target binding. |
| Piperidine Nitrogen | N-alkylation with various alkyl and arylalkyl groups, N-acylation, formation of ureas and carbamates. | To modulate lipophilicity, basicity, and introduce additional binding interactions. |
| Hydroxymethyl Group | Oxidation to aldehyde or carboxylic acid, etherification, esterification, or replacement with other functional groups. | To alter polarity, hydrogen bonding capacity, and introduce new interaction points. |
The design and synthesis of novel analogues based on the this compound core is a dynamic area of research with the potential to yield new therapeutic agents for a variety of diseases.
Pharmacological and Biological Research Preclinical and in Vitro
In Vitro Pharmacological Profiling of 2-(Hydroxymethyl)-3-phenylpiperidine Derivatives
In vitro pharmacological profiling involves a battery of tests to determine the biological activity of a compound at specific targets. For derivatives of this compound, this has primarily involved receptor binding studies, and to a lesser extent, cellular assays to confirm the functional consequences of target interaction.
Receptor Binding Studies and Target Affinity (e.g., P2Y14R Antagonism, Serotonin (B10506) Transporter Inhibition)
Receptor binding assays are fundamental in determining the affinity of a ligand for its receptor. Derivatives of this compound have been investigated for their affinity towards various receptors, notably the P2Y14 receptor (P2Y14R) and the serotonin transporter (SERT).
P2Y14 Receptor Antagonism:
The P2Y14 receptor, a G protein-coupled receptor, is implicated in inflammatory processes, making its antagonists potential therapeutic agents for conditions like asthma and chronic pain. nih.gov Research into phenyl-piperidine derivatives as P2Y14R antagonists has shown that modifications to the piperidine (B6355638) ring can significantly influence binding affinity. nih.gov While specific data for this compound is not extensively available, studies on analogous structures provide valuable insights. For instance, a high-affinity phenyl-piperidine P2Y14R antagonist, known as PPTN, has been a lead compound for the development of more rigid and potent analogs. nih.gov The modification of the piperidine moiety in such compounds is a key strategy to enhance receptor affinity and improve pharmacokinetic properties. nih.govresearchgate.net
A study on bridged piperidine analogues of a naphthalene-based P2Y14R antagonist demonstrated that various modifications, including the introduction of 2-azanorbornane and isoquinuclidine scaffolds, maintained or even improved affinity for the human P2Y14R. nih.gov For example, the (S,S,S)-2-azanorbornane enantiomer displayed a 3-fold higher affinity than its corresponding enantiomer. nih.gov
| Compound/Analog | Target | Assay Type | Affinity (IC50) |
|---|---|---|---|
| PPTN (Reference Compound 1) | hP2Y14R | Fluorescence Binding Assay | 7.96 nM |
| Quinuclidine Analog (Compound 5) | hP2Y14R | Fluorescence Binding Assay | 20.0 nM |
| (S,S,S)-2-Azanorbornane Enantiomer (Compound 15) | hP2Y14R | Fluorescence Binding Assay | Higher affinity than reference |
| Isoquinuclidine Analog (Compound 34) | hP2Y14R | Fluorescence Binding Assay | 15.6 nM |
| Isonortropanol Analog (Compound 30) | hP2Y14R | Fluorescence Binding Assay | 21.3 nM |
Serotonin Transporter (SERT) Inhibition:
The serotonin transporter is a primary target for antidepressants, particularly selective serotonin reuptake inhibitors (SSRIs). nih.govresearchgate.net Phenylpiperidine derivatives have been extensively studied for their SERT inhibitory activity. Research on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives revealed high-affinity binding to SERT, with inhibition constant (Ki) values ranging from 2 to 400 nM, comparable to the well-known SSRI, fluoxetine. nih.gov These compounds exhibited very weak affinity for 5-HT1A receptors and α2-adrenoceptors, suggesting selectivity for SERT. nih.gov The high affinity of these derivatives underscores their potential as antidepressant agents. nih.govresearchgate.net
| Compound Series | Target | Assay Type | Affinity Range (Ki) |
|---|---|---|---|
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives (Compounds 1-4) | SERT | [3H]-Paroxetine Displacement | 2 - 400 nM |
Enzyme Inhibition Assays
While the primary focus of research on this compound derivatives has been on receptor interactions, the potential for enzyme inhibition is an important aspect of pharmacological profiling. For instance, inhibitors of histone deacetylases (HDACs) are a class of anticancer agents. wpmucdn.comnih.gov Although direct evidence for this compound as an HDAC inhibitor is not prominent, the broader class of phenyl-containing compounds has been explored in this context. For example, N-hydroxy-3-phenyl-2-propenamides have been identified as potent HDAC inhibitors. nih.gov Future research could explore whether derivatives of this compound exhibit inhibitory activity against specific enzymes relevant to disease pathways.
Cellular Assays for Biological Activity (In Vitro)
Cellular assays are crucial for determining the functional consequences of a compound's interaction with its target in a biological system. These assays can measure changes in second messenger levels (e.g., cAMP), gene expression, or cell viability. For P2Y14R antagonists, functional assays often involve measuring the inhibition of UDP-glucose-induced signaling, such as changes in cyclic AMP (cAMP) levels. nih.gov In the context of cancer research, cellular assays are used to assess the pro-apoptotic activity of compounds. For example, pyrazolo-naphthyridine derivatives have been shown to induce apoptosis in cervical and breast cancer cells, as determined by LDH assays and fluorescence microscopy. nih.gov Similarly, 3-(hydroxymethyl)-bearing phosphatidylinositol ether lipid analogues have been shown to inhibit the growth of various cancer cell lines. nih.gov While specific cellular assay data for this compound is limited in the public domain, the methodologies applied to analogous structures provide a framework for its future evaluation.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into potent and selective drug candidates. These studies involve systematically modifying the chemical structure of a compound and evaluating the impact of these changes on its biological activity.
Identification of Key Pharmacophoric Elements
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For phenylpiperidine derivatives, key pharmacophoric elements have been identified for various targets.
For P2Y14R antagonists, a pharmacophore model has been developed based on a known antagonist. This model includes a positive ionic feature, a negative ionic feature, and a hydrophobic feature, along with two aromatic ring features defining a naphthalene (B1677914) scaffold. researchgate.net The ability of new analogues to align with this pharmacophore hypothesis is predictive of their binding affinity. researchgate.net
In the context of serotonin transporter inhibitors, the structural requirements for high-affinity binding have been investigated. For 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, the piperidine ring, the aryl group, and the benzyloxy moiety are all crucial for potent SERT inhibition. nih.govresearchgate.net
Impact of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of chiral drugs. mdpi.comnih.gov Enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological properties. mdpi.com
In the development of P2Y14R antagonists, the stereochemistry of bridged piperidine analogues has been shown to be a determining factor for receptor affinity. For example, the (S,S,S)-2-azanorbornane enantiomer of a naphthalene-based antagonist displayed approximately 3-fold higher affinity for the human P2Y14R than its corresponding enantiomer. nih.gov This highlights the importance of synthesizing and testing stereochemically pure isomers to identify the most potent and selective compounds.
Similarly, for opioid receptor ligands, the stereochemistry of 3-substituted 4-phenylpiperidine (B165713) derivatives has a profound impact on their analgesic potency. acs.org The relative stereochemistries of diastereomeric 3-allyl and 3-propyl derivatives of 1-methyl-4-phenyl-4-propionoxypiperidine have been shown to significantly influence their activity. acs.org
Substituent Effects on Activity and Selectivity
The pharmacological activity and selectivity of phenylpiperidine derivatives are significantly influenced by the nature and position of substituents on both the phenyl and piperidine rings. In a series of 3-methyl-3-(m-hydroxyphenyl)piperidines, variations in the N-substituent were found to modulate opiate agonist and antagonist activity. nih.gov While all compounds in this series demonstrated high selectivity and moderate affinity for mu-opioid receptors, a notable difference in functional activity was observed between enantiomers. The (-) enantiomers acted as pure agonists, whereas the (+) enantiomers exhibited both agonist and antagonist properties. nih.gov Interestingly, the effect of N-substituents on the relative agonist and antagonist potency did not parallel that of fused-ring opiates, with the N-phenethyl derivative being the most potent antagonist. nih.gov
These findings suggest that the interaction of these ligands with the mu-opioid receptor is complex and that substituent changes can lead to distinct binding orientations, thereby initiating either agonist or antagonist responses. nih.gov The stereochemistry of the molecule also plays a crucial role, as evidenced by the differential activities of the enantiomeric pairs. nih.gov
Preclinical In Vitro and Non-Human In Vivo ADME Studies
In Vitro Absorption Studies (e.g., Permeability Assays)
In vitro permeability assays are essential tools for predicting the in vivo absorption of drug candidates. These assays, such as the Transwell® and electric cell-substrate impedance sensing (ECIS) methods, measure the passage of compounds across a monolayer of endothelial cells, mimicking the biological barrier found in the body. nih.gov The permeability of a compound is influenced by its physicochemical properties, including lipophilicity and molecular weight. nih.gov For instance, fentanyl, a well-known phenylpiperidine derivative, is highly lipophilic, which contributes to its rapid absorption across biological membranes. nih.gov
The general principle of these assays involves seeding endothelial cells onto a porous membrane. Once a confluent monolayer is formed, the test compound is added to the apical side, and its appearance on the basolateral side is quantified over time. sigmaaldrich.com This provides a measure of the compound's ability to cross the endothelial barrier.
In Vitro Distribution Studies (e.g., Plasma Protein Binding)
The extent to which a drug binds to plasma proteins influences its distribution, availability to target tissues, and elimination. In vitro techniques are commonly used to determine the percentage of a drug that is bound to plasma proteins, typically albumin and alpha-1-acid glycoprotein. nih.gov
Studies on various drugs have shown that the degree of plasma protein binding can be affected by factors such as liver disease, which can alter the levels of plasma proteins. nih.gov For phenylpiperidine derivatives, understanding their plasma protein binding is crucial for interpreting pharmacokinetic data and predicting their in vivo behavior.
In Vitro and Non-Human In Vivo Metabolism Studies (e.g., Microsomal Stability, Metabolite Identification, Biotransformation Pathways)
Metabolism is a key process that determines the duration of action and elimination of drugs. In vitro models, particularly human liver microsomes (HLM) and S9 fractions, are widely used to assess the metabolic stability of new chemical entities. enamine.netnih.gov These preparations contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. nih.gov
Microsomal Stability:
Microsomal stability assays involve incubating the test compound with liver microsomes and monitoring its disappearance over time. enamine.netresearchgate.net The results are typically expressed as the half-life (t₁/₂) and intrinsic clearance (Clint) of the compound. enamine.netresearchgate.net This information helps in predicting the hepatic clearance of the drug in vivo. For example, a compound with low metabolic stability (short t₁/₂) is likely to be rapidly cleared from the body, resulting in a short duration of action. researchgate.netresearchgate.net
Metabolite Identification and Biotransformation Pathways:
Following incubation with microsomes or in vivo administration to animal models, the resulting metabolites are identified using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govnih.gov This allows for the elucidation of the major biotransformation pathways. Common metabolic reactions for phenylpiperidine derivatives include N-dealkylation, hydroxylation, and subsequent conjugation with glucuronic acid or sulfate. nih.govnih.gov For instance, studies with the new synthetic opioid U-47700 in pig and human liver microsomes revealed N-demethylation and hydroxylation as predominant metabolic routes. nih.gov The identification of major metabolites is important as they may have their own pharmacological activity or contribute to toxicity.
The following table summarizes typical metabolic pathways observed for phenylpiperidine-related structures:
| Metabolic Reaction | Description | Enzyme Family Often Involved |
| N-Dealkylation | Removal of an alkyl group from a nitrogen atom. | Cytochrome P450 (CYP) |
| Hydroxylation | Addition of a hydroxyl (-OH) group. | Cytochrome P450 (CYP) |
| O-Demethylation | Removal of a methyl group from an oxygen atom. | Cytochrome P450 (CYP) |
| Dehydrogenation | Removal of hydrogen atoms, often converting an alcohol to a ketone or aldehyde. | Alcohol Dehydrogenase, Aldehyde Dehydrogenase |
| Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. | UDP-glucuronosyltransferases (UGTs) |
| Sulfation | Conjugation with a sulfonate group. | Sulfotransferases (SULTs) |
In Vitro Excretion Studies
While direct in vitro excretion studies are less common, the data from metabolism studies, particularly the formation of water-soluble metabolites through phase II conjugation reactions like glucuronidation and sulfation, provide strong indications of the likely routes of excretion. nih.govnih.govnih.gov The increased polarity of these metabolites facilitates their elimination from the body, primarily via the urine. nih.gov For example, after 72 hours, the majority of a fentanyl dose is excreted as metabolites in the urine and feces. nih.gov
Computational and Theoretical Studies
Molecular Docking Investigations of 2-(Hydroxymethyl)-3-phenylpiperidine and Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unipd.it Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using scoring functions. nih.gov
The binding affinity of a ligand to its receptor is a critical parameter in drug discovery and is often estimated using scoring functions within molecular docking programs. nih.gov These functions evaluate the fitness of a particular pose (orientation and conformation) of the ligand in the receptor's binding site and provide a score that is intended to correlate with the experimental binding affinity. unipd.itnih.gov There are several types of scoring functions, including force-field-based, empirical, and knowledge-based functions. nih.gov
Force-field-based scoring functions utilize classical mechanics to estimate the non-covalent interactions between the ligand and the receptor, such as van der Waals and electrostatic interactions. unipd.it Empirical scoring functions, on the other hand, are derived from fitting to experimental data and consist of several weighted terms that represent different types of interactions, like hydrogen bonds, hydrophobic interactions, and desolvation penalties. unipd.it Knowledge-based scoring functions are derived from statistical analysis of known protein-ligand complexes and are based on the frequency of certain types of interactions.
Several popular scoring functions have been evaluated for their ability to reproduce experimentally determined structures and binding affinities. nih.gov Some of these include LigScore, PLP (Piecewise Linear Potential), PMF (Potential of Mean Force), LUDI, F-Score, G-Score, D-Score, ChemScore, AutoDock, DrugScore, and X-Score. nih.gov Studies have shown that a consensus scoring approach, which combines the results of multiple scoring functions, can often lead to more accurate predictions of binding affinity. nih.govresearchgate.net For instance, combining two or three of the better-performing scoring functions can significantly improve the success rate in identifying the correct binding pose. nih.gov
While scoring functions are invaluable tools, it is important to recognize their limitations. The accurate prediction of binding affinities remains a significant challenge in computational chemistry. nih.govuq.edu.au Factors such as the treatment of solvent effects, the flexibility of the receptor, and the entropic contributions to binding are often simplified or neglected in standard docking calculations, which can lead to inaccuracies. nih.gov
Table 1: Common Scoring Functions Used in Molecular Docking
| Scoring Function | Type | Key Features |
| AutoDock | Force-field-based | Uses a grid-based method to calculate interaction energies. |
| GOLD | Force-field-based | Employs a genetic algorithm for flexible ligand docking. |
| Glide | Empirical | Uses a series of hierarchical filters to explore ligand poses. |
| LigScore | Empirical | Considers van der Waals, polar, and solvation terms. nih.gov |
| PLP | Empirical | Piecewise Linear Potential function. nih.gov |
| X-Score | Empirical | A consensus scoring function that combines terms from other functions. nih.gov |
| DrugScore | Knowledge-based | Derived from statistical potentials of pairwise atomic interactions. nih.gov |
Molecular docking not only predicts binding affinity but also provides detailed insights into the specific interactions between a ligand and the amino acid residues within the active site of a receptor. nih.gov These interactions are crucial for understanding the mechanism of action and for designing more potent and selective ligands.
For a molecule like this compound, the key interactions would likely involve:
Hydrogen Bonding: The hydroxymethyl group and the secondary amine in the piperidine (B6355638) ring are capable of forming hydrogen bonds with appropriate donor or acceptor groups on the receptor.
Hydrophobic Interactions: The phenyl group is a key hydrophobic moiety that can interact with nonpolar pockets within the active site.
The specific binding mode of this compound would depend on the topology and chemical nature of the target receptor's active site. The piperidine ring can adopt different conformations, such as a chair or a twist-boat, which can influence how the molecule fits into the binding pocket. nih.govosti.gov The relative orientation of the hydroxymethyl and phenyl substituents will also be a critical determinant of the binding mode.
Analysis of the docked poses can reveal the key residues involved in binding and the geometry of the interactions. This information is invaluable for structure-activity relationship (SAR) studies and for guiding the chemical modification of the ligand to improve its binding characteristics. For instance, if a particular hydrogen bond is found to be crucial for binding, modifications that enhance this interaction could lead to a more potent compound.
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations provide a powerful means to investigate the electronic structure, reactivity, and energetic properties of molecules with a high degree of accuracy. nih.gov Density Functional Theory (DFT) is a particularly popular method due to its favorable balance between computational cost and accuracy. nih.govuni-hohenheim.de
The electronic structure of a molecule is fundamental to its chemical behavior. Key parameters derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which an electron is most likely to be donated, and its energy is related to the ionization potential. The LUMO is the orbital to which an electron is most likely to be accepted, and its energy is related to the electron affinity.
The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and stability of a molecule. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more polarizable and more reactive.
For this compound, the HOMO is likely to be localized on the phenyl ring and the nitrogen atom of the piperidine ring, which are the most electron-rich regions. The LUMO, on the other hand, would likely be distributed over the aromatic system. The precise energies and distributions of these orbitals can be calculated using DFT methods, such as B3LYP, often in conjunction with a suitable basis set like 6-311+G(d,p). nih.gov
Table 2: Hypothetical HOMO-LUMO Energies for this compound (Illustrative)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are illustrative values and the actual values would need to be calculated using specific DFT methods and basis sets.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for identifying the electron-rich and electron-deficient regions of a molecule, which in turn helps in predicting its reactivity and intermolecular interactions. researchgate.net
In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. researchgate.netresearchgate.net For this compound, these regions would be expected around the oxygen atom of the hydroxymethyl group and the nitrogen atom of the piperidine ring. Regions of positive electrostatic potential (typically colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack. researchgate.netresearchgate.net These would be located around the hydrogen atoms, particularly the one attached to the hydroxyl group and the one on the nitrogen atom.
The MEP map can provide valuable insights into how the molecule will interact with its biological target. For instance, the negative potential regions can indicate where hydrogen bond acceptance is likely to occur, while the positive potential regions suggest potential hydrogen bond donation sites. researchgate.net
Quantum chemical calculations can be used to model chemical reactions and to locate the transition state, which is the highest energy point along the reaction coordinate. ucsb.edufiveable.me Understanding the structure and energy of the transition state is crucial for determining the reaction mechanism and the reaction rate. ucsb.edueurekalert.org
For a molecule like this compound, one could investigate various reactions, such as its synthesis or its metabolism. For example, the reduction of a corresponding pyridine (B92270) precursor is a common route to piperidine derivatives. nih.gov DFT calculations could be employed to model this hydrogenation reaction, identifying the transition states for the stepwise addition of hydrogen atoms to the pyridine ring.
The search for a transition state often involves techniques like synchronous transit-guided quasi-Newton (QST2 or QST3) methods or scanning the potential energy surface along a defined reaction coordinate. ucsb.edu Once a transition state is located, its structure can be characterized, and the energy barrier (activation energy) for the reaction can be calculated. This information is vital for understanding the feasibility and kinetics of a chemical process.
Prediction of Spectroscopic Properties (e.g., VCD, NMR)
The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis, allowing for the theoretical determination of spectra which can then be compared with experimental data to confirm structure and stereochemistry.
Vibrational Circular Dichroism (VCD): VCD is a spectroscopic technique that is highly sensitive to the stereochemical configuration of chiral molecules. Computational prediction of VCD spectra is a valuable tool for determining the absolute configuration of molecules like this compound, which has two chiral centers. The process typically involves:
Conformational Search: Identifying all low-energy conformations of the molecule.
Geometry Optimization and Frequency Calculation: Using quantum mechanical methods, such as Density Functional Theory (DFT), to optimize the geometry and calculate the vibrational frequencies and rotational strengths for each conformer.
Spectral Averaging: The final predicted VCD spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.
While specific VCD predictions for this compound are not published, this methodology is standard for chiral organic molecules.
Nuclear Magnetic Resonance (NMR): NMR spectroscopy is one of the most powerful techniques for elucidating molecular structure. Computational methods can predict NMR chemical shifts (¹H and ¹³C) and coupling constants. This is particularly useful for complex structures where spectral overlap can make experimental assignment challenging. The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly used for this purpose.
A theoretical study would provide predicted chemical shifts for the protons and carbons in this compound, aiding in the interpretation of experimental NMR data.
| Computational Method | Predicted Spectroscopic Data | Application for this compound |
| DFT with VCD Calculations | Vibrational frequencies and rotational strengths | Determination of absolute stereochemistry. |
| DFT with GIAO | ¹H and ¹³C NMR chemical shifts | Aid in the assignment of experimental NMR spectra. |
Molecular Dynamics Simulations to Investigate Ligand-Target Stability
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of drug discovery and medicinal chemistry, MD simulations are invaluable for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein.
These simulations can provide detailed insights into:
Binding Pose Stability: Assessing whether the initial orientation of the ligand in the protein's binding site, often predicted by molecular docking, is stable over time.
Interaction Analysis: Identifying key amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand.
Binding Free Energy Calculations: Estimating the strength of the ligand-target interaction, which is a crucial parameter in predicting a compound's potential efficacy.
While no specific MD simulation studies have been published for this compound, such a study would be a logical step in evaluating its potential as a pharmacologically active agent. The results would be crucial for understanding its mechanism of action at the molecular level and for guiding further optimization of its structure.
| MD Simulation Parameter | Information Gained |
| Root Mean Square Deviation (RMSD) | Stability of the ligand's position and the protein's structure. |
| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the protein upon ligand binding. |
| Hydrogen Bond Analysis | Identification of key hydrogen bonding interactions and their persistence. |
| Binding Free Energy (e.g., MM/PBSA) | Quantitative estimation of the ligand's binding affinity. |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Piperidine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are widely used in medicinal chemistry to predict the activity of new, unsynthesized compounds.
For a class of compounds like piperidine derivatives, a QSAR study would involve:
Data Collection: Assembling a dataset of piperidine derivatives with experimentally determined biological activity (e.g., IC₅₀ values).
Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that encode its structural, physicochemical, and electronic properties.
Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: Rigorously testing the model's predictive power using internal and external validation sets.
While general QSAR models for various classes of piperidine derivatives have been developed for different biological targets, no specific QSAR model that includes this compound has been reported in the literature. nih.gov The development of such a model would require a dataset of structurally related compounds with measured activity against a specific biological target.
| QSAR Modeling Step | Description |
| Dataset Assembly | A collection of piperidine derivatives with known biological activities. |
| Descriptor Calculation | Generation of numerical representations of molecular features. |
| Model Generation | Creation of a mathematical equation linking descriptors to activity. |
| Validation | Testing the model's ability to predict the activity of new compounds. |
Conclusion and Future Research Perspectives
Synthesis of Key Research Advances on 2-(Hydroxymethyl)-3-phenylpiperidine
The this compound scaffold represents a specific, disubstituted variation within the broader, well-established class of phenylpiperidine compounds. While direct and extensive research focusing exclusively on this particular molecule is not widely documented in current literature, a synthesis of advances in the broader field of substituted piperidines provides a strong foundation for understanding its potential significance. The piperidine (B6355638) ring is a key structural element in a vast number of natural products and biologically active compounds, often recognized as a privileged structure in medicinal chemistry. enamine.net Phenylpiperidines, in particular, form the core of numerous pharmaceuticals, especially those targeting the central nervous system, such as opioid analgesics. painphysicianjournal.comwikipedia.orgdrugbank.com
Key research advances relevant to the this compound structure primarily lie in the development of synthetic methodologies for creating substituted piperidines with high levels of control over regioselectivity and stereoselectivity. Modern synthetic strategies that could be applied to this target molecule include:
Hydrogenation of Substituted Pyridines: This is a common and effective method for accessing the piperidine core. nih.gov For the target compound, this would involve the reduction of a corresponding 2-(hydroxymethyl)-3-phenylpyridine precursor. Advances in catalysis, using metals like ruthenium, rhodium, palladium, and nickel, have enabled diastereoselective hydrogenations, which would be crucial for controlling the relative stereochemistry of the substituents at the C2 and C3 positions. nih.govmdpi.com
Intramolecular Cyclization Reactions: Various cyclization strategies, such as reductive amination of amino-aldehydes or ketones, radical cyclizations, and transition-metal-catalyzed cyclizations of unsaturated amines, are powerful tools for constructing the piperidine ring with pre-installed substituents. nih.gov
Modification of Pre-existing Piperidine Rings: Recent innovations focus on the direct functionalization of the piperidine scaffold. news-medical.net This could involve techniques like biocatalytic carbon-hydrogen oxidation to introduce the hydroxyl group or cross-coupling reactions to attach the phenyl group, offering modular and efficient pathways. news-medical.net
The combination of the phenyl group at the C3 position and a hydroxymethyl group at the C2 position creates two adjacent stereocenters, leading to the possibility of four distinct stereoisomers (two pairs of enantiomers). The spatial arrangement of these substituents is expected to be a critical determinant of the molecule's biological activity, a principle well-established in pharmacologically active piperidines like ohmefentanyl, where stereochemistry dramatically influences analgesic potency. nih.gov While specific data for this compound is scarce, the accumulated knowledge on related structures underscores the importance of stereochemical control in synthesis and the potential for discovering highly potent and selective bioactive agents within this structural class.
Identification of Unexplored Research Avenues and Methodological Challenges
The limited specific focus on this compound in the scientific literature signifies that it is a largely unexplored chemical entity. This presents numerous avenues for novel research, alongside significant methodological challenges that must be addressed.
Unexplored Research Avenues:
Systematic Biological Screening: The primary unexplored avenue is the comprehensive evaluation of its pharmacological profile. Given the prevalence of the phenylpiperidine scaffold in neuropharmacology, initial screening should target CNS receptors, such as opioid (mu, delta, kappa), dopamine (B1211576), and serotonin (B10506) receptors. researchgate.netnih.gov Its potential as an anti-inflammatory, anti-cancer, or anti-microbial agent also warrants investigation, given the broad bioactivity of piperidine derivatives. ijnrd.org
Asymmetric Catalysis: The chiral nature of this compound, with its vicinal amino alcohol functionality, makes it an attractive candidate as a chiral ligand or catalyst in asymmetric synthesis. Research into its application in reactions such as asymmetric additions to aldehydes or asymmetric transfer hydrogenations is a promising and unexplored field.
Stereoisomer-Specific Activity: A thorough investigation requires the synthesis and isolation of all four possible stereoisomers to conduct a comparative study of their biological activities and physical properties. This could reveal a specific eutomer (the more active enantiomer), which is a critical aspect of modern drug development. nih.govresearchgate.net
Methodological Challenges:
Stereocontrolled Synthesis: The greatest methodological challenge is the development of a robust and efficient synthesis that provides access to each of the four stereoisomers in high purity. Achieving control over the relative (cis/trans) and absolute (R/S) stereochemistry at the C2 and C3 positions is non-trivial. This will likely require sophisticated asymmetric synthesis strategies, such as substrate-controlled diastereoselective reactions or enantioselective catalysis. nih.gov
Structural Elucidation: Distinguishing between the cis and trans diastereomers and assigning the absolute configuration of each enantiomer will require detailed spectroscopic and analytical techniques. This typically involves a combination of advanced NMR experiments (like COSY, HSQC, and NOESY) and X-ray crystallography. enamine.netnih.gov
Scalability: Developing a synthetic route that is scalable for producing sufficient quantities of the material for extensive biological testing and potential future development presents a significant process chemistry challenge. Many modern catalytic systems that offer high stereoselectivity can be sensitive or rely on expensive precious metals, complicating large-scale production. news-medical.net
The following table outlines potential synthetic strategies that could be explored to overcome these challenges.
| Synthetic Strategy | Description | Potential Advantages | Potential Challenges |
| Asymmetric Hydrogenation | Reduction of a chiral 2-(hydroxymethyl)-3-phenylpyridine precursor using a chiral catalyst. | Can provide high enantioselectivity. | Synthesis of the substituted pyridine (B92270) precursor; catalyst cost and sensitivity. |
| Chiral Pool Synthesis | Starting from a chiral building block, such as a derivative of phenylalanine or a related amino acid, to construct the piperidine ring. | The absolute stereochemistry of one center is pre-defined. | Multiple synthetic steps; controlling the stereochemistry of the second center. |
| Diastereoselective Cyclization | Intramolecular cyclization of an acyclic precursor containing both stereocenters, where the reaction conditions favor one diastereomer. | Can provide good control over relative stereochemistry (cis vs. trans). | Synthesis of the acyclic precursor; separation of diastereomers if selectivity is not perfect. |
| Organocatalysis | Using small chiral organic molecules to catalyze the formation of the piperidine ring or the introduction of substituents enantioselectively. | Avoids use of heavy metals; often milder reaction conditions. | Catalyst loading can be high; scalability may be an issue. |
Outlook for Further Academic Inquiry into the this compound Scaffold
The this compound scaffold stands as a promising but underdeveloped area for academic and pharmaceutical research. The future outlook is centered on leveraging its unique structural features for applications in medicinal chemistry and asymmetric catalysis. Its status as a "fragment-like" molecule with increased three-dimensionality compared to flat aromatic systems aligns with modern trends in drug discovery aimed at exploring more complex chemical space. whiterose.ac.uknih.gov
Future academic inquiry should be structured as a multidisciplinary effort:
Computational and Cheminformatics Studies: Prior to extensive synthetic work, computational modeling can predict potential biological targets. nih.gov Docking studies of the different stereoisomers into the active sites of known phenylpiperidine targets (e.g., the mu-opioid receptor) could prioritize which isomers to synthesize and test. mdpi.com Quantitative structure-activity relationship (QSAR) studies on related compounds could also help predict the bioactivity of this novel scaffold. nih.gov
Synthetic Chemistry Exploration: A primary goal will be the development of a flexible and stereodivergent synthetic route. Such a route would be a significant academic achievement, providing the chemical community with reliable access to this family of compounds for broader investigation. This work would contribute to the fundamental field of heterocyclic chemistry.
Pharmacological Profiling: A systematic screening of the separated stereoisomers against a diverse panel of biological targets is essential. This would establish a foundational understanding of the scaffold's structure-activity relationships (SAR). Given the history of phenylpiperidines, initial efforts could focus on targets implicated in pain, psychiatric disorders, and other CNS conditions. wikipedia.orgdrugbank.com
Applications in Asymmetric Synthesis: The potential of this scaffold as a chiral ligand should be thoroughly explored. Demonstrating its utility in a key asymmetric transformation would open up a new class of readily accessible ligands for synthetic chemists, contributing to the broader field of catalysis.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthetic yield of 2-(hydroxymethyl)-3-phenylpiperidine?
- Methodology :
- Stepwise purification : Implement column chromatography for intermediate isolation, as demonstrated in the synthesis of structurally similar piperidine derivatives (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine), where post-reaction washing and solvent evaporation improved purity .
- Reaction condition control : Optimize temperature and stoichiometry during nucleophilic substitution or cyclization steps, referencing protocols for 3-alkylpiperidines that achieved >95% purity via controlled NaOH-mediated reactions .
- Analytical validation : Use NMR (1H, 13C) to confirm intermediate structures before proceeding to subsequent steps, aligning with protocols for enantioselective piperidine synthesis .
Q. How should researchers address discrepancies in spectroscopic data (e.g., FTIR, NMR) for this compound?
- Methodology :
- Cross-validation : Compare experimental FTIR/Raman spectra with density functional theory (DFT)-predicted vibrational modes, as applied to (2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol .
- Normal coordinate analysis (NCA) : Resolve ambiguities in peak assignments by calculating force constants and potential energy distributions, a method validated for hydroxymethyl-piperidine systems .
- Reproducibility checks : Replicate measurements under standardized conditions (e.g., solvent, concentration) to rule out artifacts, as emphasized in spectroscopic studies of piperidine derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Hazard mitigation : Adopt GHS-compliant precautions (e.g., PPE, fume hoods) for compounds with acute oral toxicity (Category 4, H302) and skin irritation risks (Category 2, H315), as outlined for 3-(2-methylphenoxy)piperidine hydrochloride .
- Waste disposal : Follow guidelines for halogenated solvents and reactive intermediates, referencing protocols for piperidine derivatives requiring neutralization before disposal .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, NBO analysis) enhance the interpretation of this compound’s reactivity and stereoelectronic properties?
- Methodology :
- HOMO-LUMO analysis : Predict sites for nucleophilic/electrophilic attacks by calculating frontier molecular orbitals, as applied to Miglitol analogs to explain intramolecular hydrogen bonding .
- Natural Bond Orbital (NBO) : Quantify hyperconjugative interactions (e.g., σ→σ*, lone pair→σ*) influencing conformational stability, validated for hydroxymethyl-piperidine systems .
- Molecular docking : Screen for potential biological targets (e.g., enzymes) by aligning electrostatic potential maps with active sites, a strategy used in drug metabolism studies of related piperidines .
Q. What strategies resolve contradictions in metabolic pathway predictions for this compound?
- Methodology :
- Isotopic labeling : Track hydroxylation and N-demethylation pathways using deuterated analogs, as employed in studies of 2-(hydroxymethyl)-phenyl derivatives .
- In vitro/in vivo correlation : Compare liver microsome assays with rodent pharmacokinetic data to validate phase I/II metabolism hypotheses .
- Competitive inhibition assays : Identify cytochrome P450 isoforms responsible for oxidative metabolism using selective inhibitors (e.g., ketoconazole for CYP3A4) .
Q. How can stereochemical outcomes be controlled during asymmetric synthesis of this compound?
- Methodology :
- Chiral auxiliaries : Use phenylglycinol-derived lactams to induce enantioselectivity, as demonstrated in the synthesis of (3S,6S,8aS)-6-Ethyl-5-oxo-3-phenylpiperidines .
- Catalytic asymmetric hydrogenation : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereocontrol at the hydroxymethyl carbon, referencing methods for 3-alkylpiperidines .
- Dynamic kinetic resolution (DKR) : Optimize reaction kinetics to favor a single enantiomer, leveraging temperature-dependent equilibria observed in bicyclic lactam systems .
Data Integrity & Reproducibility
Q. How should researchers document chemical characterization to meet ICMJE standards for publication?
- Methodology :
- Full spectral disclosure : Provide 1H/13C NMR, HRMS, and HPLC traces with integration values, as required for piperidine derivatives in peer-reviewed journals .
- Batch-specific details : Report purity (e.g., ≥99% by GC), supplier (e.g., Sigma-Aldrich), and storage conditions (e.g., −20°C under argon) to ensure reproducibility .
- Ethical compliance : Disclose safety data (e.g., H302, H315) and institutional approvals for hazardous material handling .
Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies of this compound?
- Methodology :
- Non-linear regression : Fit data to Hill or Logit models using software (e.g., GraphPad Prism) to calculate EC50/IC50 values, as applied in toxicity studies of piperidine analogs .
- ANOVA with post hoc tests : Compare treatment groups across multiple concentrations, adjusting for variance inhomogeneity via Welch’s correction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
